molecular formula C18H36N3O12P3 B6358903 TRAP CAS No. 1242003-07-1

TRAP

Cat. No.: B6358903
CAS No.: 1242003-07-1
M. Wt: 579.4 g/mol
InChI Key: YAMHLBFZUOLXGL-UHFFFAOYSA-N
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Description

The compound “TRAP” refers to a class of chemical compounds known as “chemical traps.” These compounds are used to detect unstable compounds by reacting with them to form more stable, easily characterized products. Chemical traps are essential in various fields, including analytical chemistry, environmental science, and materials science, due to their ability to capture and stabilize transient species.

Mechanism of Action

Target of Action

The primary target of TRAP (Targeted Recombination in Active Populations) is the Poly (ADP-ribose) polymerase (PARP) family, which has many essential functions in cellular processes, including the regulation of transcription, apoptosis, and the DNA damage response . PARP1 possesses Poly (ADP-ribose) activity and when activated by DNA damage, adds branched PAR chains to facilitate the recruitment of other repair proteins to promote the repair of DNA single-strand breaks .

Mode of Action

This compound interacts with its targets by inhibiting the function of PARP1. When DNA damage occurs, PARP1 is activated and adds branched PAR chains to facilitate the recruitment of other repair proteins. The use of this compound inhibits this process, preventing the repair of dna single-strand breaks . This inhibition of PARP1 is what makes this compound a potent tool in cancer treatment, as it prevents cancer cells from repairing their DNA, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the DNA damage response pathway. Under normal circumstances, when DNA damage occurs, PARP1 is activated and adds branched PAR chains to facilitate the recruitment of other repair proteins. The use of this compound inhibits this process, preventing the repair of dna single-strand breaks . This disruption of the DNA damage response pathway is what leads to the death of cancer cells .

Pharmacokinetics

It is known that the compound has a high-resolution mass spectrometer including time-of-flight (tof) and orbital this compound (orbithis compound, thermo fisher scientific) systems can measure the mass of a compound down to four decimal places .

Result of Action

The primary result of this compound’s action is the death of cancer cells. By inhibiting the function of PARP1, this compound prevents cancer cells from repairing their DNA. This leads to the accumulation of DNA damage in the cancer cells, which ultimately leads to cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of DNA damage is necessary for the activation of PARP1 and the subsequent action of this compound . Additionally, the efficacy and stability of this compound can be influenced by factors such as the presence of other drugs, the pH of the environment, and the temperature .

Biochemical Analysis

Biochemical Properties

TRAP transporters play a significant role in biochemical reactions by facilitating the transport of substrates across cell membranes. They interact with various enzymes, proteins, and other biomolecules. For instance, the Haemophilus influenzae this compound transporter (SiaQM) has been shown to bind with sialic acid-specific periplasmic binding protein (SiaP). This interaction is essential for the transport of sialic acid across the cell membrane .

Cellular Effects

This compound transporters influence various cellular processes by mediating the uptake of essential nutrients. In Haemophilus influenzae, the this compound transporter SiaQM affects cell signaling pathways and gene expression by regulating the availability of sialic acid. This, in turn, impacts cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound transporters involves binding interactions with specific biomolecules. For example, the SiaQM transporter binds to the SiaP protein, facilitating the transport of sialic acid. This process involves the recognition and binding of the substrate by the periplasmic binding protein, followed by its delivery to the membrane transporter .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound transporters can change over time. Studies have shown that the stability and degradation of these transporters can impact their long-term effects on cellular function. For instance, the SiaQM transporter in Haemophilus influenzae has been observed to maintain its activity over extended periods, ensuring consistent transport of sialic acid .

Dosage Effects in Animal Models

The effects of this compound transporters can vary with different dosages in animal models. Higher doses of substrates can lead to increased transport activity, while excessive doses may result in toxic or adverse effects. In studies involving Haemophilus influenzae, varying the concentration of sialic acid has shown threshold effects on the activity of the SiaQM transporter .

Metabolic Pathways

This compound transporters are involved in various metabolic pathways by facilitating the uptake of essential nutrients. The SiaQM transporter in Haemophilus influenzae interacts with enzymes and cofactors involved in the metabolism of sialic acid. This interaction affects metabolic flux and the levels of metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound transporters within cells and tissues are mediated by specific transporters and binding proteins. The SiaQM transporter in Haemophilus influenzae interacts with the SiaP protein, which aids in its localization and accumulation within the cell membrane .

Subcellular Localization

The subcellular localization of this compound transporters is crucial for their activity and function. The SiaQM transporter in Haemophilus influenzae is directed to specific compartments within the cell membrane by targeting signals and post-translational modifications. This localization ensures efficient transport of sialic acid across the cell membrane .

Preparation Methods

Chemical traps can be synthesized through various methods depending on the specific compound and its intended application. Common synthetic routes include:

Chemical Reactions Analysis

Chemical traps undergo various types of reactions, including:

    Oxidation: Chemical traps can react with oxidizing agents to form more stable products.

    Reduction: Some chemical traps can be reduced to form stable compounds.

    Substitution: Chemical traps can undergo substitution reactions with various reagents to form new compounds.

Comparison with Similar Compounds

Chemical traps are unique in their ability to stabilize transient species, making them distinct from other compounds used for similar purposes. Similar compounds include:

Chemical traps are unique in their ability to form stable products from unstable compounds, making them invaluable tools in various scientific fields.

Properties

IUPAC Name

3-[[4,7-bis[[2-carboxyethyl(hydroxy)phosphoryl]methyl]-1,4,7-triazonan-1-yl]methyl-hydroxyphosphoryl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36N3O12P3/c22-16(23)1-10-34(28,29)13-19-4-6-20(14-35(30,31)11-2-17(24)25)8-9-21(7-5-19)15-36(32,33)12-3-18(26)27/h1-15H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,30,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMHLBFZUOLXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN1CP(=O)(CCC(=O)O)O)CP(=O)(CCC(=O)O)O)CP(=O)(CCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36N3O12P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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